molecular formula C12H17N3O2 B1387365 {N}-(2-aminoethyl)-4-(propionylamino)benzamide CAS No. 1105193-31-4

{N}-(2-aminoethyl)-4-(propionylamino)benzamide

Cat. No.: B1387365
CAS No.: 1105193-31-4
M. Wt: 235.28 g/mol
InChI Key: TZEUESANNVYGNW-UHFFFAOYSA-N
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Description

{N}-(2-aminoethyl)-4-(propionylamino)benzamide is a synthetic benzamide derivative with the CAS Number 1105193-31-4 and a molecular formula of C12H17N3O2 . This compound is characterized by a benzamide core structure substituted with a propionylamino group at the para-position and a 2-aminoethyl chain on the nitrogen of the carboxamide group. Benzamide derivatives represent a significant area of investigation in medicinal chemistry. Patents and scientific literature indicate that structurally similar 4-(acylamino)benzamide compounds are being explored for their potential use in therapies for diseases driven by pathologic inflammation . Specifically, such compounds have been investigated in models of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis and psoriasis . The 2-aminoethyl side chain is a common feature in bioactive molecules and may contribute to interactions with biological targets. Researchers can employ this compound as a chemical reference standard, a building block for the synthesis of more complex molecules, or a core structure for probing structure-activity relationships in relevant biological assays. The characterization of related compounds typically involves spectroscopic methods such as IR, NMR (1H & 13C), and mass spectrometry, supported by computational studies like Density Functional Theory (DFT) for understanding electronic properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(2-aminoethyl)-4-(propanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEUESANNVYGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(2-aminoethyl)-4-(propionylamino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzamide and 2-aminoethylamine.

    Acylation Reaction: The 4-aminobenzamide undergoes acylation with propionyl chloride to form 4-(propionylamino)benzamide.

    Amidation Reaction: The resulting 4-(propionylamino)benzamide is then reacted with 2-aminoethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{N}-(2-aminoethyl)-4-(propionylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • N-(2-aminoethyl)-4-(propionylamino)benzamide has been investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell proliferation and survival .
    • HDAC inhibitors like this compound can lead to increased acetylation of histones, promoting apoptosis in cancer cells and enhancing the effectiveness of existing chemotherapy agents .
  • Antimicrobial Activity
    • Preliminary studies suggest that N-(2-aminoethyl)-4-(propionylamino)benzamide exhibits antimicrobial properties. This makes it a candidate for developing new antibiotics or treatments for bacterial infections.
    • The compound's ability to disrupt bacterial metabolic pathways could be explored further to enhance its efficacy against resistant strains.
  • Neuroprotective Effects
    • There is emerging evidence that compounds similar to N-(2-aminoethyl)-4-(propionylamino)benzamide may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. This application is still under investigation but highlights the compound's versatility .

Biological Mechanisms

The biological activity of N-(2-aminoethyl)-4-(propionylamino)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition: As an HDAC inhibitor, it can modulate gene expression by altering chromatin structure, thereby influencing cellular processes such as differentiation and apoptosis.
  • Cell Signaling Modulation: The compound may interact with various receptors or enzymes involved in signaling pathways, affecting cellular responses to external stimuli.

Case Study 1: HDAC Inhibition and Cancer Therapy

A study explored the effects of N-(2-aminoethyl)-4-(propionylamino)benzamide on cancer cell lines. Results indicated that treatment led to significant apoptosis and reduced cell viability, corroborating its potential as an anticancer agent. The study emphasized the need for further clinical trials to establish effective dosages and treatment regimens.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that N-(2-aminoethyl)-4-(propionylamino)benzamide inhibited the growth of several bacterial strains. The findings suggest that this compound could serve as a template for developing new antimicrobial agents targeting resistant bacteria.

Mechanism of Action

The mechanism of action of {N}-(2-aminoethyl)-4-(propionylamino)benzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)benzamide: Lacks the propionylamino group, making it less hydrophobic.

    4-(propionylamino)benzamide: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds.

    N-(2-aminoethyl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propionyl group.

Uniqueness

{N}-(2-aminoethyl)-4-(propionylamino)benzamide is unique due to the presence of both the aminoethyl and propionylamino groups, which confer specific chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.

Biological Activity

{N}-(2-aminoethyl)-4-(propionylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of various enzymes. This article reviews the synthesis, biological activities, and mechanisms of action related to this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives with propionyl chloride and 2-aminoethylamine. The reaction conditions are crucial for obtaining high yields and purity of the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, including this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, primarily through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.5Apoptosis induction
HT-29 (Colon)0.8G2/M phase arrest
A2780 (Ovarian)1.2Histone deacetylase inhibition

The compound has demonstrated significant potency compared to standard chemotherapeutics such as cisplatin, with some derivatives showing over 50 times greater activity against certain cell lines .

Enzyme Inhibition

This compound also functions as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression. The compound exhibits selectivity towards class I HDACs, with IC50 values indicating strong inhibitory activity .

Table 2: HDAC Inhibition Data

HDAC IsoformIC50 (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

The inhibition of these enzymes leads to increased acetylation of histones, promoting a more relaxed chromatin structure conducive to gene transcription involved in apoptosis and cell cycle regulation .

Case Studies

  • Breast Cancer Research : In a study involving MDA-MB-231 cells, this compound induced significant apoptosis as evidenced by flow cytometry analyses showing increased annexin V staining .
  • Colon Cancer Models : In vivo studies using HT-29 xenografts demonstrated that treatment with the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent .
  • HDAC Inhibition in Solid Tumors : A recent investigation into its role as an HDAC inhibitor revealed that the compound effectively induced G2/M phase arrest in HepG2 cells, further validating its antitumor efficacy through enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : By inhibiting HDACs, it alters gene expression patterns that control cell cycle progression, leading to G2/M phase arrest.
  • Enzyme Inhibition : Its ability to inhibit HDACs contributes to the reactivation of tumor suppressor genes and the modulation of oncogenic signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-4-(propionylamino)benzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via sequential acylation and alkylation reactions. For example, analogous benzamide derivatives are prepared by reacting 4-substituted benzoyl chlorides with N-Boc-protected ethylenediamine, followed by deprotection with HCl . Key optimizations include:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity HCl salts, with yields ranging from 47% to 92% depending on substituents .
  • Characterization : Confirm structure via 1H^1 \text{H} NMR (e.g., δ 8.55 ppm for amine protons) and ESI-MS (e.g., m/z 457.5 [M+H]+^+) .

Q. How can researchers validate the structural integrity of N-(2-aminoethyl)-4-(propionylamino)benzamide derivatives?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for aromatic protons (δ 7.15–7.40 ppm) and amine/amide protons (δ 8.50–8.65 ppm) .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks and fragmentation patterns (e.g., loss of NH3_3 leading to m/z 440.8 [M−NH3_3+H]+^+) .
  • HPLC Purity : Ensure ≥95% purity using UV detection at 254 nm .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in N-(2-aminoethyl)benzamide derivatives?

  • Methodology : Use the SHELX suite for single-crystal X-ray diffraction:

  • Data Collection : Employ high-resolution detectors to capture twinned or small-molecule crystals.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. SHELXTL (Bruker AXS) is suitable for interface compatibility .
  • Validation : Cross-check with spectroscopic data to resolve discrepancies in bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of N-(2-aminoethyl)benzamides against pathogens like Trypanosoma brucei?

  • Methodology : Systematically modify substituents and analyze bioactivity:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability and target binding .
  • Pharmacophore Mapping : Use molecular docking to predict interactions with parasitic enzymes (e.g., T. brucei kinases) .
  • In Vitro Assays : Measure IC50_{50} values against T. brucei and compare with control compounds (e.g., compound 70, IC50_{50} = 0.12 µM) .

Q. What analytical approaches address contradictions in mutagenicity data for anomeric amide derivatives like N-(2-aminoethyl)benzamides?

  • Methodology : Integrate computational and experimental toxicology:

  • Ames II Testing : Assess mutagenicity (e.g., compound 3 showed lower mutagenicity vs. benzyl chloride controls) .
  • QSAR Modeling : Predict toxicity using descriptors like lipophilicity (logP) and electrophilic reactivity .
  • Risk Mitigation : Implement fume hoods and PPE during synthesis to handle mutagenic intermediates safely .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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